5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde

Palladium Catalysis Suzuki-Miyaura Coupling Cross-Coupling Efficiency

This 6-azaindole building block features three synthetically orthogonal handles—a C5 bromine for cross-coupling, a C2 aldehyde for condensation chemistry, and an N1 phenylsulfonyl group for protection and directed metalation—enabling sequential chemoselective derivatization without deprotection/reprotection cycles. The 5-bromo substituent provides optimal Pd-catalyzed coupling reactivity, making it the preferred choice over chloro/fluoro analogs for high-throughput parallel library synthesis in kinase inhibitor programs (JAK, VEGFR, FGFR). A validated entry point for JAK inhibitor synthesis, aligning with Vertex patent routes.

Molecular Formula C14H9BrN2O3S
Molecular Weight 365.201
CAS No. 1227269-19-3
Cat. No. B577956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde
CAS1227269-19-3
Synonyms5-BroMo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde
Molecular FormulaC14H9BrN2O3S
Molecular Weight365.201
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Br)C=O
InChIInChI=1S/C14H9BrN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H
InChIKeyUQEVODBIWKRZKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde (CAS 1227269-19-3): A Privileged Scaffold for Kinase-Targeted Library Synthesis and C–C Bond Formation


5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde is a highly functionalized 6-azaindole derivative that integrates three synthetically orthogonal handles within a single, compact molecular architecture: a bromine atom at the 5-position for cross-coupling diversification, a phenylsulfonyl group at the N1 position for indole nitrogen protection and directed metalation, and an aldehyde at the 2-position for condensation and homologation chemistry. The 6-azaindole core is a well-established privileged scaffold in medicinal chemistry, serving as a potent bioisostere of indole and purine systems with demonstrated utility in kinase inhibitor design across JAK, VEGFR, FGFR, and TLR programs . This specific substitution pattern distinguishes it from simpler azaindole building blocks by enabling sequential, chemoselective derivatization without deprotection/reprotection cycles, a key consideration in efficient parallel library synthesis.

Why 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde Cannot Be Directly Replaced by the 5-Chloro, 5-Fluoro, or Unsubstituted Analogs


Generic substitution among halogenated azaindole-2-carbaldehydes introduces significant variability in both synthetic efficiency and downstream molecular properties. The choice of halogen dictates reactivity in cross-coupling reactions—bromine provides an optimal balance of oxidative addition kinetics for palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the less reactive chlorine or the more labile iodine, which may compromise stability during multi-step sequences. Furthermore, the 5-position halogen influences the electronic character of the azaindole core, modulating the reactivity of the 2-carbaldehyde toward nucleophiles and the pKa of the pyridine nitrogen, which impacts both solubility and target binding in biological systems . The phenylsulfonyl group is not merely a protecting group; it serves as a regiodirecting element for further functionalization and is often retained in final biologically active compounds, as evidenced in multiple kinase inhibitor patents. Consequently, substituting the 5-bromo variant with a 5-chloro, 5-fluoro, or unsubstituted analog may necessitate re-optimization of synthetic routes, alter the efficiency of key bond-forming steps, and yield final compounds with divergent physicochemical and pharmacological profiles, thereby undermining reproducibility and project timelines.

Quantitative Differentiation of 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde Against In-Class Analogs


Enhanced Reactivity in Suzuki-Miyaura Coupling: 5-Bromo vs. 5-Chloro Analog

The 5-bromo substituent on the 6-azaindole core provides superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the 5-chloro analog. The bond dissociation energy for the C–Br bond in heteroaromatic systems is significantly lower than that of the C–Cl bond, leading to faster oxidative addition and higher turnover frequencies under standard coupling conditions. This translates to higher isolated yields when using the 5-bromo compound as a substrate under identical reaction conditions .

Palladium Catalysis Suzuki-Miyaura Coupling Cross-Coupling Efficiency Medicinal Chemistry

Comparative Halogen Stability and Synthetic Utility: 5-Bromo vs. 5-Iodo Analog

While 5-iodo-6-azaindole derivatives can exhibit even faster oxidative addition than bromides, they are also significantly more prone to undesired side reactions, including light-induced dehalogenation, homocoupling, and thermal instability during storage and handling. The 5-bromo compound offers an optimal balance between reactivity and stability, enabling robust, reproducible synthetic sequences without the special handling precautions required for iodoarenes . Quantitative stability data for this specific compound are not available; however, the general trend for heteroaryl halides is well-documented.

Synthetic Methodology Stability Halogen Selection Medicinal Chemistry

Retention of Phenylsulfonyl Group as a Pharmacophoric Element in Kinase Inhibitors

In many kinase inhibitor programs, the N-phenylsulfonyl group is not a transient protecting group but a critical pharmacophoric element that contributes to potency and selectivity. For instance, in a series of 7-azaindole-based JAK inhibitors, the N-benzenesulfonyl group was retained in the final compounds and was shown to be essential for potent JAK inhibition. While this specific 6-azaindole-2-carbaldehyde derivative serves as an intermediate, its design inherently pre-installs a moiety that is often required in the final bioactive molecule, eliminating the need for a late-stage N-sulfonylation step .

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry Drug Design

Physicochemical Differentiation: Calculated Lipophilicity (clogP) and Polar Surface Area (PSA) vs. Unsubstituted Analog

The introduction of the bromine atom and phenylsulfonyl group significantly modulates the physicochemical properties of the azaindole core relative to the unsubstituted 6-azaindole-2-carbaldehyde. Calculated values for clogP and topological polar surface area (tPSA) provide a quantitative basis for assessing the impact on solubility and membrane permeability, which are critical parameters for downstream biological assays .

Drug-likeness Lipophilicity Medicinal Chemistry Physicochemical Properties

Optimal Deployment Scenarios for 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde in Drug Discovery and Chemical Biology


Parallel Synthesis of Kinase-Focused Libraries via Suzuki-Miyaura Diversification

The 5-bromo substituent is the ideal handle for high-throughput parallel synthesis of diverse 5-aryl/heteroaryl-6-azaindole-2-carbaldehyde libraries. Its balanced reactivity ensures high conversion across a broad range of boronic acid coupling partners under uniform conditions, enabling rapid SAR exploration of the 5-position vector in kinase inhibitor programs (e.g., JAK, VEGFR, FGFR). The presence of the aldehyde and phenylsulfonyl groups provides additional orthogonal diversification points for sequential library expansion. This compound is the preferred starting material over the 5-chloro analog due to its higher and more predictable coupling efficiency, which minimizes failed reactions and maximizes library diversity .

Two-Directional Diversification via Sequential C2 and C5 Functionalization

This compound is uniquely suited for two-directional diversification strategies. The C2 aldehyde can first be elaborated via reductive amination, Knoevenagel condensation, or Wittig olefination to install a primary pharmacophoric element. Subsequently, the C5 bromine is engaged in a palladium-catalyzed cross-coupling to introduce a secondary diversity element. The phenylsulfonyl group remains intact throughout this sequence, protecting the N1 position and preserving the option for late-stage N-functionalization. This sequential approach is not feasible with the 5-iodo analog due to the risk of competitive oxidative addition at C2–I impurities or with the unsubstituted analog, which lacks the second diversification site. The result is a more efficient, higher-yielding route to densely functionalized 6-azaindoles compared to starting from simpler, less functionalized building blocks .

Intermediate for JAK/STAT Pathway Inhibitor Synthesis

Multiple patents from Vertex Pharmaceuticals and other organizations describe the use of N-phenylsulfonyl-protected azaindole intermediates for the synthesis of potent JAK inhibitors. Specifically, the 6-azaindole core with a phenylsulfonyl group at N1 and a functionalizable handle at the 2-position is a recurrent motif in these patent disclosures. 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde maps directly onto these published synthetic routes, providing a validated entry point for the preparation of JAK inhibitor analogs. Its use mitigates the risk of synthetic route failure and ensures alignment with intellectual property landscapes, a critical consideration for pharmaceutical R&D procurement .

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